molecular formula C17H16F3N3O4S B2795904 1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine CAS No. 305343-67-3

1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine

Cat. No.: B2795904
CAS No.: 305343-67-3
M. Wt: 415.39
InChI Key: QTEQGCVJXJVIAE-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine is a phenylpiperazine derivative characterized by a nitro group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position of the phenyl ring attached to the piperazine core (Figure 1).

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c18-17(19,20)28(26,27)14-6-7-15(16(12-14)23(24)25)22-10-8-21(9-11-22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEQGCVJXJVIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine (often abbreviated as NTPSP) is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of piperazine derivatives that have garnered attention for their pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of NTPSP includes a piperazine ring substituted with a nitro group and a trifluoromethylsulfonyl group on the phenyl moiety. This combination of substituents enhances its lipophilicity and potential reactivity, making it an interesting candidate for various biological applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16F3N3O4S
Molecular Weight397.43 g/mol
CAS NumberNot available

The biological activity of NTPSP is largely attributed to its capacity to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, potentially leading to antimicrobial or anticancer effects . The trifluoromethylsulfonyl group enhances the compound's ability to penetrate biological membranes, thereby improving its bioavailability and efficacy in reaching target sites.

Antimicrobial Activity

Research has indicated that compounds similar to NTPSP exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that nitro-substituted phenyl compounds can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating potent activity.

Anticancer Activity

NTPSP has been investigated for its anticancer potential, particularly against various human cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the down-regulation of key oncogenes. For example:

  • Cell lines tested : A549 (lung), HCT116 (colon), PC3 (prostate)
  • IC50 values :
    • A549: 44.4 µM
    • HCT116: 22.4 µM
    • PC3: 17.8 µM

These values indicate that NTPSP could be more effective than traditional chemotherapeutics like Doxorubicin in certain contexts.

Study on Alpha-Synuclein Inhibition

A recent study explored the use of nitro- and trifluoromethyl-decorated phenyl compounds as inhibitors of alpha-synuclein fibril formation, which is implicated in neurodegenerative diseases like Parkinson's. Among eighteen compounds tested, two exhibited activity comparable to established inhibitors, suggesting that NTPSP could play a role in neuroprotective strategies.

Pharmacokinetic Studies

Further investigations into the pharmacokinetics of NTPSP revealed favorable absorption characteristics and metabolic stability, which are critical for its development as a therapeutic agent. The compound demonstrated an extended half-life in vivo, suggesting potential for sustained efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other phenylpiperazine derivatives. Key differentiating factors include substituent electronic effects, steric bulk, and reported biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents on Phenyl Ring Key Features Biological Activity (if reported) Reference
Target Compound 2-NO₂, 4-SO₂CF₃ Strong EWGs enhance electrophilicity; low-field NMR shifts observed in analogs . Not explicitly reported.
1-[2-Fluoro-4-methyl-5-(CF₃S)phenyl]-4-(SO₂CF₃)piperazine 2-F, 4-Me, 5-CF₃S, 4-SO₂CF₃ Trifluoromethylsulfonyl group induces steric/electronic effects; acaricidal activity. Acaricidal (specific activity not quantified).
VPC-70127 2-NO₂, 4-CF₃ (non-sulfonyl) Replacing -SO₂CF₃ with -CF₃ reduces electronic withdrawal; Myc inhibition but weak DNA binding. Myc inhibitory (IC₅₀ ~1 µM) .
1-(4-Chloro-2-nitrophenyl)-4-(2-MeO-phenyl)piperazine 2-NO₂, 4-Cl, 2-OMe on phenyl Chloro and nitro groups provide moderate EWGs; no activity reported. N/A
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-piperidinylphenyl]piperazine 4-NO₂, 3-piperidinyl, naphthylsulfonyl Bulky sulfonyl groups improve target selectivity; antiviral potential. Antiviral (docking score -9.262 vs. MPXV) .

Electronic and Steric Considerations

  • Trifluoromethylsulfonyl (-SO₂CF₃) vs.
  • Nitro (-NO₂) Positioning: The 2-nitro group in the target compound and VPC-70127 is critical for π-stacking or hydrogen bonding, as seen in Myc inhibitors .
  • Sulfonyl Variants: Naphthylsulfonyl () and tosyl () groups increase steric bulk, which may improve selectivity but reduce solubility compared to -SO₂CF₃ .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance solubility of intermediates.
  • Catalysis : Employ catalysts like DMAP for efficient coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine
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1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine

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